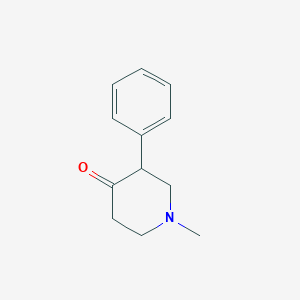

1-Methyl-3-phenylpiperidin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-phenylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-13-8-7-12(14)11(9-13)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMPVSIWZXUUET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=O)C(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40509885 | |

| Record name | 1-Methyl-3-phenylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3881-28-5 | |

| Record name | 1-Methyl-3-phenylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Methyl-3-phenylpiperidin-4-one

Introduction: The Strategic Importance of the 1-Methyl-3-phenylpiperidin-4-one Scaffold

This compound is a heterocyclic compound featuring a piperidine ring N-methylated and substituted with a phenyl group at the C3 position and a carbonyl group at the C4 position. This specific arrangement of functional groups makes it a highly valuable and versatile intermediate in synthetic and medicinal chemistry. The piperidine core is a ubiquitous structural motif in countless natural products and pharmaceuticals, prized for its favorable physicochemical properties which often impart improved bioavailability and metabolic stability.[1]

The strategic placement of the phenyl and ketone moieties on the 1-methylpiperidine framework provides multiple points for chemical modification, allowing for the systematic exploration of chemical space in drug discovery. Consequently, this scaffold serves as a foundational building block for developing novel therapeutic agents.[2] Research has highlighted its potential in crafting inhibitors for critical biological targets like anaplastic lymphoma kinase (ALK) in cancer research and modulating opioid receptor activity in neuropharmacology, where subtle stereochemical changes can dramatically alter function from agonist to antagonist.[2] This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.

Core Physicochemical and Structural Data

A precise understanding of a compound's fundamental properties is critical for its application in research and development. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 3881-28-5 | [2] |

| Molecular Formula | C₁₂H₁₅NO | [2] |

| Molecular Weight | 189.25 g/mol | [2] |

| IUPAC Name | This compound | - |

| Appearance | Not specified in cited literature | - |

| Melting Point | Not specified in cited literature | - |

| Boiling Point | Not specified in cited literature | - |

Synthesis and Mechanistic Rationale

The proposed synthesis involves the condensation of benzaldehyde, methylamine, and an enolizable ketone like ethyl methyl ketone. The causality behind this choice is the direct assembly of the desired substituted ring system.

Proposed Synthetic Workflow: Mannich Condensation

Caption: Proposed Mannich condensation workflow for target synthesis.

Experimental Protocol (Representative)

This protocol is a self-validating system; successful formation of the product is confirmed through standard analytical techniques which verify the presence of the key structural features assembled in the reaction.

-

Iminium Ion Generation:

-

To a stirred solution of benzaldehyde (1.0 eq) in a suitable protic solvent like ethanol, add methylamine (1.1 eq, typically as a solution in ethanol or water) at room temperature.

-

Rationale: The primary amine readily condenses with the aldehyde to form an iminium ion intermediate, which is the key electrophile in the Mannich reaction.

-

-

Mannich Reaction:

-

To the solution containing the in situ generated iminium ion, add ethyl methyl ketone (1.0 eq).

-

The reaction mixture is typically stirred at room temperature or gently heated (e.g., 40-50 °C) for several hours to overnight. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Rationale: The ketone serves as the nucleophile (via its enol or enamine form), attacking the iminium ion. Ethyl methyl ketone is chosen for its potential to provide the desired 3-phenyl substitution pattern.

-

-

Cyclization and Workup:

-

Upon completion, the reaction mixture is cooled. The product may precipitate or require solvent evaporation.

-

The crude product is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove unreacted starting materials and salts.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Rationale: The initial Mannich adduct undergoes a spontaneous intramolecular cyclization via condensation between the remaining amine and ketone functionalities, followed by tautomerization to yield the stable piperidin-4-one ring.

-

-

Purification:

-

The crude residue is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.

-

Rationale: Chromatography is essential to remove side products and unreacted starting materials, ensuring high purity of the final compound for subsequent applications.

-

Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment are paramount. The following spectral characteristics are expected for this compound, based on data from analogous piperidin-4-one derivatives.[3][4][5]

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: A multiplet in the range of δ 7.20-7.50 ppm corresponding to the five protons of the C3-phenyl group.

-

Piperidine Ring Protons: A series of complex multiplets between δ 2.0 and 4.0 ppm. The proton at C3 (methine) would be coupled to adjacent methylene protons. The protons on C2, C5, and C6 would show characteristic geminal and vicinal couplings.

-

N-Methyl Protons: A sharp singlet around δ 2.3-2.5 ppm, integrating to three protons.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: A characteristic peak in the downfield region, typically δ 205-210 ppm.

-

Aromatic Carbons: Multiple signals between δ 125-145 ppm.

-

Piperidine Ring Carbons: Aliphatic signals between δ 40-70 ppm. The C4 (carbonyl) and C3 (phenyl-substituted) carbons would be readily identifiable.

-

N-Methyl Carbon: A signal in the range of δ 40-45 ppm.

-

-

IR (Infrared) Spectroscopy:

-

C=O Stretch: A strong, sharp absorption band around 1710-1725 cm⁻¹, characteristic of a six-membered ring ketone.[3]

-

C-H Stretch (Aromatic): Peaks observed just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks observed just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Medium intensity peaks around 1600 and 1450-1500 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The electron impact (EI) or electrospray ionization (ESI) mass spectrum would be expected to show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight (m/z = 189 or 190, respectively).

-

Characteristic fragmentation patterns would involve cleavage of the piperidine ring and loss of the methyl or phenyl groups.

-

Chemical Reactivity and Derivatization Potential

The bifunctional nature of this compound provides a rich landscape for chemical transformations, making it a powerful synthetic intermediate. The primary sites of reactivity are the C4-ketone and the C3 and C5 positions alpha to the ketone.

Caption: Key reactivity pathways for derivatization.

-

Reactions at the Carbonyl Group:

-

Reduction: The ketone can be readily reduced to the corresponding secondary alcohol, 1-methyl-3-phenylpiperidin-4-ol, using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This introduces a new chiral center and a hydroxyl group for further functionalization.

-

Condensation: The carbonyl group undergoes condensation reactions with primary amines and their derivatives. For example, reaction with hydroxylamine hydrochloride yields the corresponding oxime, while reaction with hydrazines or semicarbazides produces hydrazones and semicarbazones, respectively.[5] These derivatives are often explored for unique biological activities.[3]

-

Grignard/Organolithium Addition: Reaction with organometallic reagents like Grignard reagents (R-MgBr) leads to the formation of tertiary alcohols, adding further substitution at the C4 position.[6]

-

-

Reactions Alpha to the Carbonyl:

-

Knoevenagel Condensation: The methylene protons at the C5 position are acidic and can be deprotonated. In the presence of a base, this allows for condensation with aldehydes (e.g., substituted benzaldehydes) to form α,β-unsaturated ketones (arylidenepiperidones).[7] These products serve as Michael acceptors for further synthetic elaboration.

-

Multicomponent Reactions: The piperidin-4-one scaffold is an excellent substrate for one-pot multicomponent reactions. For instance, it can react with isatins and malononitrile in the presence of a base to generate complex and biologically active spiro[indoline-pyran] systems.[8]

-

Applications in Research and Drug Development

The this compound core is a privileged scaffold in medicinal chemistry due to its proven utility in constructing molecules with diverse pharmacological activities.[1]

-

Oncology: Piperidin-4-one-based compounds are being actively investigated as potent inhibitors of kinases involved in cancer progression, such as anaplastic lymphoma kinase (ALK).[2] The specific substitution pattern allows for fine-tuning of interactions within the ATP-binding pocket of the target enzyme.

-

Neuropharmacology: The piperidine ring is a classic component of many centrally acting agents. The 3-phenylpiperidine motif, in particular, is a core element of many opioid receptor ligands.[2] By modifying the substituents on the phenyl ring, the nitrogen, and at the C4 position, researchers can modulate affinity and selectivity for µ, δ, and κ opioid receptors, leading to the development of novel analgesics or treatments for addiction.

-

Antimicrobial Agents: The piperidin-4-one nucleus has been derivatized to produce compounds with significant antibacterial and antifungal properties.[3] The introduction of moieties like thiosemicarbazones at the C4 position has been shown to enhance antimicrobial potency.[3]

-

Inflammasome Inhibition: More complex derivatives incorporating a piperidinyl-benzimidazol-2-one structure have been synthesized and identified as novel inhibitors of the NLRP3 inflammasome, a key target in inflammatory diseases.[9]

Safety and Handling

While specific GHS hazard data for this compound is not available in the cited literature, data from the closely related 1-Methyl-4-piperidone (CAS 1445-73-4) suggests that caution should be exercised.[4] It is classified as a flammable liquid and may cause skin and eye irritation.[4] Therefore, standard laboratory safety protocols should be strictly followed:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Keep away from sources of ignition.

-

Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This compound is a chemical scaffold of significant strategic value. Its well-defined physicochemical properties, accessible synthesis via robust methods like the Mannich condensation, and versatile reactivity make it an indispensable tool for medicinal chemists and drug development professionals. The ability to readily derivatize the core structure at multiple positions allows for the generation of diverse compound libraries, which has led to the discovery of potent modulators of important biological targets in oncology, neuropharmacology, and infectious diseases. This guide provides the foundational knowledge required to effectively utilize this powerful chemical entity in advanced research and development programs.

References

[10] PrepChem.com. (n.d.). Synthesis of 1-benzyl-3-methyl-4-piperidone. Retrieved from [Link]

[11] Wikipedia. (2023, December 27). 1-Methyl-4-piperidone. Retrieved from [Link]

[4] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74049, 1-Methyl-4-piperidone. Retrieved from [Link]

[5] Al-khafaji, Y. F., & Tlaq, M. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Al-Nahrain University, 21(2), 64-72. Retrieved from [Link]

[12] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89642, 1-methyl-N-phenylpiperidin-4-amine. Retrieved from [Link]

[13] Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link]

[8] Song, H., et al. (2019). A comparison between 1-methylpiperidin-4-one and... ResearchGate. Retrieved from [Link]

[14] Google Patents. (n.d.). CN110483376B - Synthesis method of intermediate N-phenyl-4-piperidone. Retrieved from

[15] Dandala, R., et al. (2006). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. ARKIVOC, 2006(xiv), 1-9. Retrieved from [Link]

[16] Semantic Scholar. (n.d.). IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE. Retrieved from [Link]

[17] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78670, 1-Methyl-4-phenylpiperidin-4-ol. Retrieved from [Link]

[18] Wang, H., et al. (2021). Three-component radical homo Mannich reaction. Nature Communications, 12(1), 939. Retrieved from [Link]

[19] Fakhraian, H., & Riseh, M. B. P. (2008). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. ResearchGate. Retrieved from [Link]

[20] The Royal Society of Chemistry. (2009). Use of 4-piperidones in one-pot syntheses of novel, high-molecular-weight linear and virtually 100%-hyperbranched polymers. Retrieved from [Link]

[1] Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. Retrieved from [Link]

[3] Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). Retrieved from [Link]

[21] Noller, C. R., & Baliah, V. (1948). The Preparation of Some Piperidine Derivatives by the Mannich Reaction. Journal of the American Chemical Society, 70(11), 3853–3855. Retrieved from [Link]

[22] OChemOnline. (2024, October 12). Preparation of Piperidines, Part 3: Substituted at Position 4. Retrieved from [Link]

[23] Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry, 13(12), 3669-3683. Retrieved from [Link]

[24] Blicke, F. F., & Lu, C. J. (1952). The Mannich Condensation of Compounds Containing Acidic Imino Groups. Canadian Journal of Chemistry, 30(5), 379-387. Retrieved from [Link]

MUNI. (n.d.). 1-Alkyl-1-methylpiperazine-1,4-diium Salts. Retrieved from [Link]

[25] The Royal Society of Chemistry. (n.d.). Palladium complex with functionalized β-cyclodextrin: a promising catalyst featured by recognition ability for Suzuki-Miyaura coupling reaction in water. Retrieved from [Link]

[9] Contardi, L., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3975. Retrieved from [Link]

[7] Venkatesan, P., et al. (2019). Synthesis of 3-Arylidene-4-Piperidone Derivatives as Potent Antioxidant Agents: A Solvent Free Approach. Asian Journal of Chemistry, 31(3), 647-651. Retrieved from [Link]

[26] ResearchGate. (n.d.). Piperidin-4-one: The Potential Pharmacophore | Request PDF. Retrieved from [Link]

[27] Arulraj, R. (2022). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 5(1), 1-10. Retrieved from [Link]

Sources

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. 1-Methyl-4-piperidone | C6H11NO | CID 74049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor | MDPI [mdpi.com]

- 10. prepchem.com [prepchem.com]

- 11. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]

- 12. 1-methyl-N-phenylpiperidin-4-amine | C12H18N2 | CID 89642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemrevlett.com [chemrevlett.com]

- 14. CN110483376B - Synthesis method of intermediate N-phenyl-4-piperidone - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE | Semantic Scholar [semanticscholar.org]

- 17. 1-Methyl-4-phenylpiperidin-4-ol | C12H17NO | CID 78670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Three-component radical homo Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. rsc.org [rsc.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. m.youtube.com [m.youtube.com]

- 23. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]

- 24. cdnsciencepub.com [cdnsciencepub.com]

- 25. rsc.org [rsc.org]

- 26. researchgate.net [researchgate.net]

- 27. chemrevlett.com [chemrevlett.com]

A Multi-technique Approach to the Unambiguous Structure Elucidation of 1-Methyl-3-phenylpiperidin-4-one

Abstract

This technical guide provides a comprehensive, in-depth methodology for the complete structure elucidation of 1-Methyl-3-phenylpiperidin-4-one (CAS 3881-28-5), a key heterocyclic scaffold in medicinal chemistry and synthetic research.[1] We move beyond a simple recitation of data, focusing instead on the causal logic behind the multi-technique analytical workflow—from synthesis to definitive crystallographic confirmation. This document details the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D correlation), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, culminating in the unequivocal structural proof provided by Single-Crystal X-ray Diffraction. Each analytical step is presented as a self-validating system, designed to provide orthogonal data points that, when synthesized, leave no ambiguity in the final structure. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for molecular characterization.

Introduction: The Rationale for Rigorous Elucidation

The piperidin-4-one moiety is a privileged scaffold, forming the core of numerous natural products and pharmacologically active compounds.[2][3][4] Its derivatives are explored for a wide range of biological activities, including analgesic, antibacterial, and anti-inflammatory properties.[2][4][5] this compound, specifically, serves as a critical building block in the synthesis of more complex therapeutic agents.[1] Subtle variations in the substitution pattern on the piperidine ring can drastically alter biological activity and receptor affinity.[1] Therefore, an unambiguous and exhaustive confirmation of its chemical structure is not merely an academic exercise; it is a foundational prerequisite for any meaningful downstream research, from reaction optimization to quantitative structure-activity relationship (QSAR) studies.

This guide presents a logical, field-proven workflow for achieving this certainty. We will demonstrate how a synergistic application of modern analytical techniques provides a web of interconnected data, ensuring the final structural assignment is both accurate and irrefutable.

Synthesis and Provenance: Establishing the Analyte

The starting point for any structure elucidation is the material itself. The compound is typically synthesized via a Mannich-type condensation reaction, a classic and reliable method for constructing the piperidin-4-one ring system.[2][5][6]

Protocol 1: Synthesis via Mannich Condensation

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add benzaldehyde (1.0 eq.), methyl ethyl ketone (1.1 eq.), and ammonium acetate (1.2 eq.) in an ethanol solvent.

-

Condensation: Heat the mixture to reflux for 4-6 hours. The reaction involves the in-situ formation of an enol or enamine from the ketone, which then undergoes a conjugate addition to the Schiff base formed from benzaldehyde and ammonia (from ammonium acetate), followed by an intramolecular cyclization.

-

N-Methylation: After cooling, the resulting 3-methyl-4-phenyl-piperidin-4-one is isolated. Subsequent N-methylation is achieved using a suitable methylating agent like methyl iodide or dimethyl sulfate in the presence of a non-nucleophilic base (e.g., K₂CO₃) in a polar aprotic solvent like acetonitrile.

-

Purification: The crude product is purified via column chromatography on silica gel to yield the target compound, this compound, as a pure substance suitable for analysis.

This synthetic context is crucial as it informs the expected molecular formula (C₁₂H₁₅NO) and the core structural fragments we anticipate identifying in our analysis.

The Analytical Workflow: A Triad of Spectroscopic Techniques

The core of the elucidation process relies on the integrated interpretation of data from Mass Spectrometry, Infrared Spectroscopy, and, most powerfully, Nuclear Magnetic Resonance.

Caption: Key 2- and 3-bond HMBC correlations confirming the molecular framework.

Key HMBC Correlations and Their Significance:

-

N-CH₃ Protons (δ ~2.35) to C-2 (δ ~60.1) and C-6 (δ ~55.4): This is unequivocal proof that the methyl group is attached to the nitrogen atom, which is in turn connected to C-2 and C-6.

-

H-3 Proton (δ ~3.65) to C-4 (C=O, δ ~208.5): This correlation firmly places the phenyl-bearing methine group adjacent to the ketone.

-

H-3 Proton (δ ~3.65) to the ipso-Aromatic Carbon (δ ~140.0): This confirms the attachment of the phenyl ring to the C-3 position of the piperidine core.

-

H-5 Protons (δ ~2.45) to C-4 (C=O, δ ~208.5): This validates the position of the C-5 methylene group on the other side of the ketone.

The combination of these 2D NMR experiments allows for the complete and unambiguous assignment of every proton and carbon in the molecule, confirming the constitution of this compound.

Single-Crystal X-ray Diffraction: The Final Arbiter

While the spectroscopic data provides overwhelming evidence for the structure, Single-Crystal X-ray Diffraction offers the ultimate, definitive proof. It provides a three-dimensional model of the molecule as it exists in the solid state, revealing precise bond lengths, bond angles, and conformational details.

Protocol 5: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/hexane). [2]2. Data Collection: Mount a selected crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods. Refine the structural model against the collected data to obtain the final atomic coordinates, bond lengths, angles, and thermal parameters. [7] Expected Outcome:

The resulting crystal structure would provide an exact 3D representation of this compound. Key findings would include:

-

Confirmation of Connectivity: The atomic connections will match those deduced from NMR.

-

Piperidine Ring Conformation: The analysis will reveal the precise conformation of the six-membered ring, which is expected to adopt a distorted chair conformation to accommodate the substituents. [2][8]* Stereochemistry: The relative orientation of the phenyl group at C-3 (axial vs. equatorial) will be unambiguously determined.

Conclusion

The structure elucidation of this compound is a prime example of the necessity of a multi-pronged analytical strategy. No single technique can provide the level of certainty required for high-stakes research and development. The process begins with establishing the molecular formula via Mass Spectrometry , proceeds to identify the constituent functional groups with Infrared Spectroscopy , and then meticulously maps the atomic connectivity using a suite of 1D and 2D NMR experiments . Finally, Single-Crystal X-ray Diffraction serves as the ultimate arbiter, providing a definitive three-dimensional snapshot of the molecule. By following this self-validating workflow, researchers can possess absolute confidence in the structure of their materials, ensuring the integrity and reproducibility of their scientific endeavors.

References

- Royal Society of Chemistry. (n.d.). Supplementary Information for General.

- Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.

- Perumal, M. (2021).

- Siddiqui, Z. N., et al. (2024).

-

Wikipedia. (n.d.). 1-Methyl-4-piperidone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methyl-4-piperidone. PubChem Compound Database. Retrieved from [Link]

- AL-khafaji, Y. F. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Al-Nahrain University, 21(2), 64-72.

- Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).

- Pandiarajan, K., et al. (1991). 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Magnetic Resonance in Chemistry, 29(11), 1093-1098.

-

National Center for Biotechnology Information. (n.d.). 1,3-Dimethyl-2-phenylpiperidin-4-one. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Phenyl-4-piperidinone. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-methyl-N-phenylpiperidin-4-amine. PubChem Compound Database. Retrieved from [Link]

-

University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

- Prathebha, T., et al. (2020). Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone.

- Royal Society of Chemistry. (2009). Use of 4-piperidones in one-pot syntheses of novel, high-molecular-weight linear and virtually 100%-hyperbranched polymers.

- MDPI. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)

-

National Institute of Standards and Technology. (n.d.). Piperidine, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

- Gayathri, D., et al. (2008). 3-[(E)-4-Methoxybenzylidene]-1-methylpiperidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 64(3), o552.

- Al-Shammari, M. B., et al. (2022). Crystal structure and Hirshfeld surface analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one.

-

National Institute of Standards and Technology. (n.d.). 4-Piperidinone, 1-(phenylmethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Methyl-2-phenylpiperidin-4-one. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 1-METHYLPIPERIDIN-4-ONE. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. researchgate.net [researchgate.net]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. mdpi.com [mdpi.com]

- 8. Crystal structure and Hirshfeld surface analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Methyl-3-phenylpiperidin-4-one

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-Methyl-3-phenylpiperidin-4-one, a key heterocyclic scaffold and versatile intermediate in medicinal chemistry. The document is intended for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings, strategic considerations for experimental design, and detailed protocols for the most prominent synthetic routes. The core focus is on the Dieckmann condensation pathway, supplemented by a discussion of alternative strategies. Emphasis is placed on the causality behind procedural choices to ensure reproducibility and high scientific integrity.

Introduction and Strategic Importance

This compound is a substituted piperidone derivative. The piperidone core is a ubiquitous structural motif found in a vast array of pharmacologically active compounds and natural alkaloids.[1][2] Its derivatives are instrumental as intermediates in the synthesis of analgesics, antidepressants, and other central nervous system agents.[3] The specific substitution pattern of a methyl group on the nitrogen (N1), a phenyl group at the C3 position, and a ketone at C4 creates a chiral center and provides a versatile handle for further chemical modifications. Understanding its synthesis is crucial for the development of novel therapeutics.

This guide will focus on established and logical synthetic routes, providing the necessary detail for practical application in a research setting.

Retrosynthetic Analysis and Core Strategies

A retrosynthetic approach to this compound reveals several logical bond disconnections. The most strategically sound disconnection is across the C2-C3 and C5-C6 bonds, which points towards an intramolecular cyclization of a linear precursor. This strategy is embodied by the Dieckmann condensation.

Caption: Retrosynthetic analysis of this compound.

This analysis identifies the key acyclic diester as the critical starting material. The synthesis of this precursor is the first practical step in the overall pathway.

Primary Synthesis Pathway: The Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester, typically using a strong base.[4][5][6][7] This is the most reliable and well-documented approach for constructing the 4-piperidone ring system. The overall process involves three main stages:

-

Synthesis of the acyclic diester precursor.

-

Base-mediated intramolecular cyclization (Dieckmann condensation).

-

Hydrolysis (saponification) and decarboxylation of the resulting β-keto ester.

Mechanism of Dieckmann Condensation

The reaction proceeds via the formation of an enolate ion at the α-carbon of one ester group. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the second ester group within the same molecule. This intramolecular attack is sterically favored for the formation of 5- and 6-membered rings.[6] The subsequent elimination of an alkoxide group yields the cyclic β-keto ester. The reaction is driven to completion because the resulting β-keto ester is acidic and is deprotonated by the alkoxide base, shifting the equilibrium.[7] An acidic workup is required to reprotonate the molecule and isolate the product.

Caption: Stepwise workflow of the Dieckmann Condensation pathway.

Detailed Experimental Protocol

Part A: Synthesis of Diethyl 2-((2-(ethoxycarbonyl)ethyl)(methyl)amino)-3-phenylpropanoate (Acyclic Precursor)

This precursor can be synthesized via a double Michael addition, a method analogous to the first synthesis of 1-methyl-4-piperidone.[8]

-

Reaction Setup: To a solution of methylamine (1.0 eq) in anhydrous ethanol, add ethyl cinnamate (1.0 eq) and ethyl acrylate (1.0 eq).

-

Reaction Conditions: The mixture is stirred at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Rationale: Methylamine acts as the initial nucleophile, adding to one of the α,β-unsaturated esters. The resulting secondary amine then adds to the second equivalent of the other ester. Using a combination of ethyl cinnamate and ethyl acrylate ensures the correct positioning of the phenyl group. Anhydrous conditions are preferred to prevent hydrolysis of the esters.

-

Work-up and Purification: The solvent is removed under reduced pressure. The resulting crude oil is purified by vacuum distillation or column chromatography on silica gel to yield the pure diester.

Part B: Dieckmann Condensation, Saponification, and Decarboxylation

-

Reaction Setup: A solution of the purified diester (1.0 eq) from Part A in anhydrous toluene is added dropwise to a suspension of sodium ethoxide (NaOEt) (1.1 eq) in anhydrous toluene at reflux.

-

Rationale: Sodium ethoxide is a strong, non-nucleophilic base suitable for generating the ester enolate.[4] Toluene is a common high-boiling, non-polar solvent for this reaction. The reaction must be strictly anhydrous to prevent quenching the base and enolate. Refluxing provides the necessary activation energy for the cyclization.

-

Reaction Conditions: The mixture is refluxed for 2-4 hours. The completion of the cyclization is monitored by TLC.

-

Hydrolysis and Decarboxylation: After cooling, the reaction mixture is quenched by the slow addition of concentrated hydrochloric acid (e.g., 20% HCl).[9][10] The mixture is then heated to reflux for an additional 2-3 hours.

-

Rationale: The acidic workup first neutralizes the base and protonates the β-keto ester enolate. Subsequent heating in strong acid accomplishes two transformations: saponification (hydrolysis) of the ester group to a carboxylic acid, followed by thermal decarboxylation of the resulting β-keto acid, which is typically unstable and readily loses CO₂ to form the final ketone.[8]

-

Work-up and Isolation: The reaction mixture is cooled to room temperature and the pH is adjusted to ~10 with a strong base (e.g., NaOH solution). The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield this compound as a liquid.

Alternative Synthetic Approaches

While the Dieckmann condensation is a robust method, other strategies exist, though they may be less direct for this specific substitution pattern.

-

Mannich Reaction: The Mannich reaction is a powerful tool for synthesizing piperidin-4-ones, often involving the condensation of an aldehyde, a primary amine, and an acetone dicarboxylate ester.[1][11] Adapting this to generate a 3-phenyl derivative would require a more complex starting ketone, such as a derivative of 1-phenylbutan-2-one.

-

Hofmann-Löffler-Freytag Reaction: This reaction involves the formation of a pyrrolidine or piperidine ring via the thermal or photochemical decomposition of an N-haloamine in an acidic medium.[12][13][14][15] It proceeds through a radical mechanism involving an intramolecular 1,5-hydrogen transfer. While effective for forming the piperidine ring, its application to synthesize this specific ketone would require a carefully designed acyclic N-haloamine precursor.

Comparative Analysis of Synthesis Pathways

| Parameter | Dieckmann Condensation | Mannich Reaction | Hofmann-Löffler-Freytag |

| Precursor Availability | Moderate; requires synthesis of a specific diester. | Good; relies on simpler, more common starting materials. | Poor; requires synthesis of a specific N-haloamine. |

| Number of Steps | 2-3 steps from common starting materials. | Typically a one-pot reaction for the core, but starting materials may be complex. | 2-3 steps, including haloamine preparation. |

| Regiocontrol | Excellent; substitution pattern is defined by the precursor. | Can be challenging; may lead to isomeric mixtures depending on substrates. | Excellent for 1,5-hydrogen abstraction, but precursor design is key. |

| Reaction Conditions | Requires strictly anhydrous conditions and strong base. | Generally milder conditions. | Requires strong acid and heat or UV light; radical reaction can have side products. |

| Scalability | Good; widely used in industrial synthesis. | Very good; often used for large-scale production. | Moderate; photochemical setups can be difficult to scale. |

Conclusion

The synthesis of this compound is most reliably achieved through a multi-step sequence centered around the Dieckmann condensation. This pathway offers excellent control over the final substitution pattern, beginning with the strategic construction of an acyclic diester precursor. Subsequent base-mediated cyclization, followed by acidic hydrolysis and decarboxylation, efficiently yields the target piperidone ring. While alternative methods like the Mannich and Hofmann-Löffler-Freytag reactions are fundamental in heterocyclic chemistry, the Dieckmann approach provides a more direct and controllable route for this specific target molecule, making it the preferred method for laboratory and potential scale-up synthesis.

References

-

Name Reactions in Organic Synthesis. (n.d.). Hofmann-Loffler-Freytag Reaction. Cambridge University Press. Retrieved from [Link]

-

Vive Chemistry. (2012). Hofmann–Loffler–Freytag reaction. WordPress.com. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Methyl-4-piperidone. Retrieved from [Link]

-

ResearchGate. (n.d.). Hofmann–Löffler–Freytag Reaction. Retrieved from [Link]

-

Synthetic Pages. (2001). solid-supported reductive amination. Retrieved from [Link]

-

ALkhafaji, M. T., & Al-Masoudi, W. A. (2025). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Natural and Applied Science, 21(2). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

-

Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

-

Rao, D. V. N. S., et al. (2006). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. ARKIVOC, 2006(xiv), 1-9. Retrieved from [Link]

-

Arulraj, R., & Nithya, P. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1445-73-4,1-Methyl-4-piperidone. Retrieved from [Link]

-

ResearchGate. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]

-

Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. Retrieved from [Link]

-

ResearchGate. (n.d.). A comparison between 1-methylpiperidin-4-one and.... Retrieved from [Link]

-

Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]

-

GalChimia. (2014). A New Way to Amines. Retrieved from [Link]

- Google Patents. (n.d.). WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine.

-

Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565-83. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Retrieved from [Link]

-

International Narcotics Control Board. (n.d.). List of Precursors and chemicals Frequently used in the illicit manufacture of narcotic drugs and psychotropic substances. Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenyl-4-piperidinone. Retrieved from [Link]

-

MDPI. (2025). Recent Advances in the Synthesis of 4H-Benzo[d][12][14]oxathiin-4-ones and 4H-Benzo[d][12][14]dioxin-4-ones. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Dieckmann Condensation [organic-chemistry.org]

- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]

- 9. lookchem.com [lookchem.com]

- 10. 1-Methyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 12. Hofmann-Löffler-Freytag Reaction (Chapter 31) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 13. Hofmann-Löffler-Freytag Reaction | Ambeed [ambeed.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. vivechemistry.wordpress.com [vivechemistry.wordpress.com]

Foreword: The Architectural Significance of the Piperidin-4-one Core

An In-depth Technical Guide to 1-Methyl-3-phenylpiperidin-4-one (CAS 3881-28-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

The piperidine ring system stands as one of the most vital heterocyclic scaffolds in modern medicinal chemistry. Its derivatives are integral components in numerous pharmaceuticals and natural alkaloids, valued for their ability to interact with a wide array of biological targets.[1] Within this class, piperidin-4-ones serve as exceptionally versatile synthetic intermediates, providing a robust platform for generating diverse molecular architectures with significant pharmacological potential, including applications as anticancer, antimicrobial, and central nervous system (CNS) agents.[2]

This guide focuses on a specific, yet underexplored, member of this family: This compound . While the broader class of phenylpiperidines has been extensively studied, particularly in the context of opioid analgesics[3], this specific isomer (CAS 3881-28-5) remains sparsely documented in peer-reviewed literature. This document aims to consolidate all available technical information, from its synthesis to its putative properties, providing a foundational resource for researchers interested in its potential as a building block in drug discovery and chemical biology.

Molecular Identity and Physicochemical Properties

This compound is a tertiary amine and a ketone built upon a piperidine framework. The strategic placement of the phenyl group at the C3 position, adjacent to the carbonyl, creates a distinct electronic and steric environment compared to its more common 4-phenyl isomer, offering unique possibilities for molecular design.

Key Identifiers and Properties

Quantitative experimental data for this specific compound is limited in public databases. The properties listed below are consolidated from chemical supplier data and computational predictions, which should be used as a guide and verified experimentally.

| Parameter | Value | Source |

| IUPAC Name | This compound | [][5] |

| CAS Number | 3881-28-5 | [][5] |

| Molecular Formula | C₁₂H₁₅NO | [5] |

| Molecular Weight | 189.25 g/mol | [5] |

| Boiling Point | 318.7°C at 760 mmHg (Predicted) | [][6] |

| Density | 1.062 g/cm³ (Predicted) | [][6] |

| Flash Point | 137.2°C (Predicted) | [6] |

| InChI Key | SJMPVSIWZXUUET-UHFFFAOYSA-N | [] |

Synthesis and Mechanistic Rationale

The construction of the 3-substituted piperidin-4-one ring system is a classic challenge in synthetic organic chemistry. The most direct and documented route to this compound relies on an intramolecular Dieckmann condensation, a robust method for forming five- and six-membered rings.[7] This is followed by a standard hydrolysis and decarboxylation sequence to yield the target ketone.

Key Transformation: Intramolecular Dieckmann Condensation

The Dieckmann condensation is the intramolecular equivalent of the Claisen condensation, wherein a diester is treated with a strong base to form a cyclic β-keto ester.[7] The driving force for this reaction is the formation of a highly stable, resonance-delocalized enolate of the β-keto ester product upon deprotonation by the base. This final acid-base step renders the reaction essentially irreversible.

Detailed Experimental Protocol

The following protocol is adapted from a documented synthesis of 1-methyl-3-phenyl-4-piperidone.[6]

Step 1: Dieckmann Condensation & Cyclization

-

To a stirred suspension of sodium hydride (65.28 g) in toluene (3.0 L) under an inert atmosphere (e.g., Nitrogen), add a solution of ethyl N-(2-ethoxycarbonylethyl)-3-methylamino-2-phenylpropionate (208.78 g) in toluene (500 mL) and absolute ethanol (10 mL).

-

Scientist's Rationale: Sodium hydride is a strong, non-nucleophilic base ideal for generating the enolate from the diester precursor. Toluene is used as a high-boiling, aprotic solvent. The small amount of ethanol is often used to initiate the reaction with the sodium hydride.

-

-

Allow the initial vigorous evolution of hydrogen gas to subside (approx. 30 minutes).

-

Heat the mixture to reflux for 30 minutes to ensure complete cyclization.

-

Cool the reaction mixture to room temperature.

Step 2: Acidic Workup, Hydrolysis, and Decarboxylation

-

Carefully extract the cooled reaction mixture with 6 N hydrochloric acid.

-

Scientist's Rationale: The acidic extraction serves two purposes: it neutralizes the remaining sodium hydride and the basic enolate intermediate, and it protonates the tertiary amine, partitioning the product into the aqueous layer.

-

-

Wash the resulting acidic aqueous extracts with hexane (500 mL) to remove any non-polar organic impurities.

-

Heat the acidic solution to reflux for two hours.

-

Scientist's Rationale: Refluxing in strong acid accomplishes both the hydrolysis of the ester group to a carboxylic acid and the subsequent thermal decarboxylation of the resulting β-keto acid, which is characteristically unstable.

-

-

Cool the solution.

Step 3: Isolation and Purification

-

Basify the cooled acidic solution with a 50% (w/w) aqueous solution of sodium hydroxide until strongly alkaline.

-

Scientist's Rationale: Basification deprotonates the amine hydrochloride salt, rendering the final product neutral and soluble in organic solvents.

-

-

Extract the product into diethyl ether.

-

Dry the combined ether extracts over anhydrous sodium sulfate (Na₂SO₄) and filter.

-

Concentrate the filtrate under reduced pressure (in vacuo) to yield the final product as an oil.[6]

Spectroscopic Characterization (Anticipated)

While specific experimental spectra for this compound are not available in public repositories like the NIST WebBook or PubChem, its structure allows for the prediction of key spectroscopic features based on well-established principles and data from analogous compounds like 1-methyl-4-piperidone.[8][9]

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (C₆H₅-): A multiplet integrating to 5H would be expected in the range of δ 7.2-7.5 ppm.

-

Piperidine Ring Protons: A series of complex multiplets would appear in the upfield region (δ 2.0-4.0 ppm). The methine proton at C3 (adjacent to the phenyl group) would likely be a distinct signal.

-

N-Methyl Protons (-NCH₃): A sharp singlet integrating to 3H is expected, likely in the δ 2.2-2.5 ppm range.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon (C=O): A signal in the highly downfield region, characteristic of a ketone, is expected around δ 205-210 ppm.

-

Aromatic Carbons: Four signals would be expected between δ 125-145 ppm. The quaternary carbon attached to the piperidine ring would be the most deshielded.

-

Piperidine Ring Carbons: Signals for the five sp³-hybridized carbons of the piperidine ring would appear in the δ 30-65 ppm range.

-

N-Methyl Carbon (-NCH₃): A signal for the methyl carbon is anticipated around δ 40-45 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

C=O Stretch (Ketone): A strong, sharp absorption band is expected in the range of 1710-1725 cm⁻¹.

-

C-H Stretch (Aromatic): Signals would appear just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals would appear just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Overtone bands would be visible in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): The molecular ion peak would be observed at m/z = 189.

-

Key Fragmentation: Common fragmentation patterns would involve alpha-cleavage adjacent to the nitrogen atom and loss of the carbonyl group.

Biological Context and Potential Applications

Specific pharmacological studies on this compound are not prominently featured in the scientific literature. However, the broader class of 3- and 4-phenylpiperidine derivatives is of profound interest in drug discovery.[1][10]

-

CNS Agents: The phenylpiperidine scaffold is a classic pharmacophore for central nervous system targets, most notably the opioid receptors.[3] Fentanyl and its analogues are potent analgesics based on a 4-anilino-N-phenethylpiperidine core.[3] The title compound could serve as a valuable intermediate for synthesizing novel ligands to probe these and other CNS receptors.

-

Scaffold for Library Synthesis: As a functionalized ketone, this molecule is primed for further chemical elaboration. The carbonyl group can be converted into an alcohol, an amine, or used as a handle for olefination reactions. The phenyl group can be further functionalized. This makes it an attractive starting point for generating libraries of diverse compounds for high-throughput screening.[2]

Safety and Handling Precautions

Disclaimer: This information is for a related compound and is not a substitute for a formal risk assessment. This chemical should only be handled by trained professionals in a well-ventilated chemical fume hood with appropriate personal protective equipment.

-

Physical Hazards: Flammable liquid and vapor.[11] Vapors may form explosive mixtures with air.

-

Health Hazards:

-

Causes severe skin burns and eye damage.[11]

-

May cause respiratory irritation.

-

Harmful if swallowed or inhaled.

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear flame-retardant, chemical-resistant gloves and protective clothing.

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation is experienced.

-

-

Handling and Storage:

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.[11]

-

Conclusion and Future Outlook

This compound is a synthetically accessible, yet undercharacterized, member of the medicinally significant piperidin-4-one family. Its preparation via a classical Dieckmann condensation pathway is well-defined, offering a reliable route for its production. While its specific physicochemical and biological properties have yet to be fully elucidated in the public domain, its structural features suggest considerable potential as a versatile intermediate for the synthesis of novel CNS agents and other complex molecular architectures. The lack of comprehensive spectroscopic and pharmacological data represents a clear opportunity for future research, offering a promising area of investigation for synthetic and medicinal chemists.

References

-

PrepChem.com. (n.d.). Synthesis of 1-methyl-3-phenyl-4-piperidone. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 1-Phenyl-4-piperidinone. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 1-Methyl-4-piperidone. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Casy, A. F., & Parfitt, R. T. (1977). Piperidine derivatives: synthesis of potential analgesics in 3-substituted 4-phenylpiperidine series. Journal of Pharmaceutical Sciences, 66(11), 1583–1585. Available from: [Link]

-

D'yachenko, I. A., & Varlamov, A. V. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7353. Available from: [Link]

-

Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Available from: [Link]

-

Feldman, P. L., et al. (1995). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 38(26), 5194–5205. Available from: [Link]

-

PubChem. (n.d.). 1-Methyl-4-phenylpiperidin-4-ol. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Vadivelu, N., et al. (2011). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 14(4), 331-348. Available from: [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Piperidinone, 1-(phenylmethyl)-. NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 1,3-Dimethyl-2-phenylpiperidin-4-one. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Piperidine, 1-methyl-. NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 1-Methyl-4-phenylpiperidine-4-carbonitrile. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (2023). 1-Methyl-4-piperidone. Retrieved January 17, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Piperidinone, 1-methyl-. NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]

-

SAGECHEM. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. painphysicianjournal.com [painphysicianjournal.com]

- 5. benchchem.com [benchchem.com]

- 6. 3881-28-5|this compound| SAGECHEM [sagechem.com]

- 7. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]

- 8. 1-Methyl-4-piperidone | C6H11NO | CID 74049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Piperidinone, 1-(phenylmethyl)- [webbook.nist.gov]

- 10. Piperidine derivatives: synthesis of potential analgesics in 3-substituted 4-phenylpiperidine series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1-Methyl-4-piperidone | 1445-73-4 [chemicalbook.com]

The Versatile Scaffold: An In-Depth Technical Guide to 1-Methyl-3-phenylpiperidin-4-one Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

The 1-methyl-3-phenylpiperidin-4-one core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a diverse array of biologically active molecules. Its inherent structural features allow for facile modification, enabling the exploration of a vast chemical space and the fine-tuning of pharmacological properties. This guide provides a comprehensive technical overview of the synthesis, structure-activity relationships (SAR), pharmacological applications, and analytical characterization of this compound derivatives and their analogs. We delve into the causality behind experimental choices and provide field-proven insights to empower researchers in their drug discovery and development endeavors.

Synthetic Strategies: Building the Core and Its Variants

The construction of the this compound scaffold and its analogs can be achieved through several classical and modern synthetic methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

The Mannich Reaction: A Cornerstone of Piperidin-4-one Synthesis

The Mannich reaction is a powerful and widely employed method for the synthesis of 2,6-diarylpiperidin-4-ones, which can be subsequently N-methylated.[1][2] This one-pot, three-component condensation reaction involves an aromatic aldehyde, a ketone (such as ethyl methyl ketone), and a source of ammonia (like ammonium acetate) in an alcoholic solvent.[3][4] The reaction proceeds through the formation of a β-amino carbonyl compound, which then undergoes cyclization.[3]

Rationale for Component Choices:

-

Aromatic Aldehyde: Dictates the nature of the aryl substituents at the 2- and 6-positions of the piperidinone ring. The electronic nature of the substituents on the aldehyde can influence the reaction rate.

-

Ketone: Provides the carbon backbone for the piperidinone ring. The choice of ketone determines the substitution pattern at the 3- and 5-positions.

-

Ammonia Source: Provides the nitrogen atom for the heterocyclic ring. Ammonium acetate is commonly used as it also acts as a mild acid catalyst.

-

Solvent: Ethanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction.[3]

Experimental Protocol: Synthesis of 2,6-Diaryl-3-methyl-4-piperidones via Mannich Reaction [1][4]

-

Reactant Mixture: In a round-bottom flask, dissolve the substituted aromatic aldehyde (200 mmol) and ethyl methyl ketone (200 mmol) in 95% ethanol (80 mL).

-

Addition of Ammonia Source: Add ammonium acetate (100 mmol) to the solution.

-

Reaction Initiation: Gently heat the mixture on a hot plate with swirling until the solution turns orange.

-

Precipitation: Cool the reaction mixture and pour it into diethyl ether (100 mL). Add concentrated hydrochloric acid (14 mL) to precipitate the hydrochloride salt of the piperidinone.

-

Isolation and Purification of the Salt: Collect the precipitate by filtration and recrystallize it from an ethanol-ether mixture.

-

Liberation of the Free Base: Suspend the hydrochloride salt in acetone and add concentrated ammonia dropwise until a clear solution is obtained.

-

Final Product Isolation: Pour the clear solution into cold water to precipitate the free 2,6-diaryl-3-methyl-4-piperidone. Collect the solid by filtration and recrystallize from ethanol to obtain the purified product.

Caption: Generalized workflow of the Mannich reaction for piperidin-4-one synthesis.

The Dieckmann Condensation: Intramolecular Cyclization for Ring Formation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[5][6][7] This method is particularly useful for synthesizing piperidin-4-ones from acyclic precursors. The reaction is base-catalyzed, typically using a strong base like sodium ethoxide, to generate an enolate which then attacks the second ester group.[3][5]

Causality in the Dieckmann Condensation:

-

Substrate: A 1,6- or 1,7-diester is required to form a five- or six-membered ring, respectively. The formation of these ring sizes is entropically and enthalpically favored.

-

Base: A strong, non-nucleophilic base is crucial to deprotonate the α-carbon of one ester group to form the reactive enolate without causing significant side reactions like saponification. A full equivalent of the base is necessary to drive the reaction to completion by deprotonating the resulting β-keto ester.[3]

-

Driving Force: The final deprotonation of the acidic β-keto ester product by the base is a key thermodynamic driving force for the reaction, shifting the equilibrium towards the cyclized product.[3]

Experimental Protocol: General Procedure for Dieckmann Cyclization [3]

-

Reaction Setup: To a solution of the appropriate diester in an anhydrous solvent (e.g., toluene or ethanol), add one equivalent of a strong base (e.g., sodium ethoxide or sodium hydride) under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench with a weak acid (e.g., acetic acid) or a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude cyclic β-keto ester can be purified by column chromatography or recrystallization.

-

Decarboxylation (Optional): The resulting β-keto ester can be hydrolyzed and decarboxylated by heating with aqueous acid to yield the corresponding cyclic ketone.

Caption: Mechanistic overview of the Dieckmann condensation and subsequent decarboxylation.

Pharmacological Landscape: From Opioid Agonists to Kinase Inhibitors

The this compound scaffold is a versatile pharmacophore that has been extensively explored for its interaction with various biological targets.[8]

Opioid Receptor Modulation

A significant area of research for this scaffold has been in the development of opioid receptor ligands. The substitution pattern on the piperidine ring and the phenyl group plays a crucial role in determining the affinity and efficacy (agonist vs. antagonist) at the µ, δ, and κ opioid receptors.

Structure-Activity Relationship (SAR) Insights:

-

N-Substituent: The N-methyl group is often associated with agonist activity at opioid receptors.

-

Phenyl Group Position: The position of the phenyl group on the piperidine ring is critical. For instance, moving the phenyl group from the 4-position to the 3-position can significantly alter the pharmacological profile.

-

Substituents on the Phenyl Ring: Hydroxylation of the phenyl ring, particularly at the meta-position, is a common feature in many potent opioid ligands, as it can mimic the phenolic hydroxyl group of morphine.

-

Piperidine Ring Substituents: The presence and stereochemistry of substituents on the piperidine ring can profoundly impact receptor affinity and selectivity. For example, the introduction of methyl groups at the 3- and 4-positions of the piperidine ring in N-substituted 4-(3-hydroxyphenyl)piperidines can lead to compounds with pure antagonist properties.[9][10]

Quantitative Pharmacological Data:

The following table summarizes the opioid receptor binding affinities (Ke values) for a selection of N-substituted 4-(3-hydroxyphenyl)piperidine analogs, highlighting the impact of methyl substitution on the piperidine ring.

| Compound | N-Substituent | 3-Methyl | 4-Methyl | µ Ke (nM) | δ Ke (nM) | κ Ke (nM) | Efficacy |

| 4a | Methyl | Yes | No | 508 | >10,000 | 194 | Antagonist |

| 4b | Phenylpropyl | Yes | No | 0.88 | 13.4 | 4.09 | Antagonist |

| 8a | Methyl | No | No | >10,000 | >10,000 | 2700 | Antagonist |

| 8b | Phenylpropyl | No | No | 8.47 | 34.3 | 36.8 | Antagonist |

In Vivo Analgesic Activity Testing:

The analgesic potential of novel opioid-like compounds is typically evaluated in animal models using established protocols such as the tail-flick and hot-plate tests.[11][12] These tests measure the latency of a withdrawal response to a thermal stimulus, with an increase in latency indicating an analgesic effect. To determine if the analgesic effect is opioid receptor-mediated, the effect of the test compound can be challenged with an opioid antagonist like naloxone.[11]

Dopamine Receptor Ligands

Derivatives of the phenylpiperidine scaffold have also shown significant activity at dopamine receptors, particularly the D2 subtype. Modification of the core structure has led to the development of compounds with antagonist and "dopaminergic stabilizer" properties.[13]

SAR Highlights for Dopamine Receptor Activity:

-

Modification of the partial D2 agonist 3-(1-benzylpiperidin-4-yl)phenol has generated a series of functional D2 antagonists.[13]

-

The introduction of a methylsulfonylphenyl group at the 4-position of the piperidine ring, combined with an N-propyl substituent, resulted in pridopidine, a compound with a unique "dopaminergic stabilizer" profile.[13]

In Vitro Functional Assays:

The functional activity of compounds at dopamine receptors can be assessed using various in vitro assays, such as radioligand binding assays to determine receptor affinity and functional assays that measure downstream signaling events, like changes in cyclic AMP (cAMP) levels.

Emerging Applications: Kinase and Other Enzyme Inhibition

Recent research has expanded the therapeutic potential of the piperidin-4-one scaffold to include the inhibition of kinases and other enzymes.

-

AKT Inhibitors: A series of AKT inhibitors bearing a piperidin-4-yl side chain have been designed and synthesized, with some compounds showing high AKT1 inhibitory activity and potent anti-proliferative effects in cancer cell lines.[14]

-

Anticancer and Anti-inflammatory Agents: Curcumin analogs based on the 4-piperidone scaffold have demonstrated anti-inflammatory and anti-proliferative potential in human cancer cell lines.[15] These compounds have shown better cytotoxicity than curcumin at low micromolar concentrations.[15]

In Vitro Cytotoxicity Assays:

The cytotoxic potential of novel compounds is a critical early-stage assessment in drug discovery. The MTT assay is a widely used colorimetric assay to assess cell viability by measuring the metabolic activity of cells.[16][17] A decrease in metabolic activity is indicative of reduced cell viability or proliferation. The results are typically expressed as the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[17]

The Dark Side: The Neurotoxin MPTP

A crucial aspect of the 1-methyl-phenylpiperidine scaffold is its structural relationship to the potent neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). MPTP is a pro-toxin that, upon entering the brain, is metabolized to the toxic cation 1-methyl-4-phenylpyridinium (MPP+).[18][19]

Mechanism of MPTP Neurotoxicity:

-

Conversion to MPP+: MPTP is oxidized by monoamine oxidase B (MAO-B), primarily in glial cells, to MPP+.[18]

-

Uptake into Dopaminergic Neurons: MPP+ is selectively taken up into dopaminergic neurons via the dopamine transporter.[19]

-

Mitochondrial Inhibition: MPP+ accumulates in the mitochondria, where it potently inhibits Complex I of the electron transport chain.[9][20]

-

Consequences of Inhibition: This inhibition leads to a depletion of ATP, an increase in the production of reactive oxygen species (ROS), and ultimately, neuronal cell death through apoptosis.[9][21][22]

The selective destruction of dopaminergic neurons in the substantia nigra by MPTP closely mimics the pathology of Parkinson's disease, making it an invaluable tool in preclinical research to study the disease and develop new therapeutic strategies.

Caption: The metabolic activation of MPTP and its mechanism of neurotoxicity.

Analytical Characterization and Purification

The unambiguous characterization of synthesized this compound derivatives is essential for establishing their identity, purity, and structure. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural elucidation.[4][23][24][25] The chemical shifts and coupling constants of the protons on the piperidine ring provide valuable information about the ring's conformation (e.g., chair or boat).[24] Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are used for complete and unambiguous assignment of all proton and carbon signals.[23][25]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as the carbonyl (C=O) stretch of the piperidinone ring, which typically appears around 1700-1720 cm-1.

-

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity.

Purification Techniques

-

Recrystallization: This is a common and effective method for purifying solid piperidin-4-one derivatives.[3] Ethanol is a frequently used solvent for recrystallization.[3]

-

Chromatography:

-

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of reactions and to determine the appropriate solvent system for column chromatography. A common eluent system is a mixture of ethyl acetate and petroleum ether.[26]

-

Column Chromatography: This technique is used for the purification of larger quantities of compounds. Silica gel is the most common stationary phase.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both analytical and preparative purification, offering high resolution and sensitivity.

-

Conclusion and Future Directions

The this compound scaffold continues to be a rich source of novel therapeutic agents. Its synthetic tractability and pharmacological promiscuity make it an attractive starting point for drug discovery campaigns targeting a wide range of diseases. Future research in this area will likely focus on:

-

Development of more selective ligands: Fine-tuning the substitution patterns to achieve higher selectivity for specific receptor subtypes or enzyme isoforms.

-

Exploration of novel therapeutic targets: Expanding the scope of biological activities beyond the traditional CNS targets.

-

Application of modern synthetic methodologies: Employing new synthetic strategies to access novel and diverse analogs.

-

Bioisosteric replacement: Replacing the phenyl ring with other bioisosteres to improve physicochemical properties and explore new interactions with biological targets.[27][28][29][30][31]

This in-depth guide provides a solid foundation for researchers to understand and exploit the potential of the this compound core in their quest for new and improved medicines.

References

- Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.

- Talaq, M. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of University of Anbar for Pure Science, 12(2).

- Cheng, J., et al. (2010). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 53(15), 5583–5591.

- Wang, F., et al. (2016). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. Bioorganic & Medicinal Chemistry Letters, 26(15), 3583–3587.

- Patel, D., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- Pontén, E., et al. (2008). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 51(20), 6269–6279.

- Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini-Reviews in Medicinal Chemistry, 13(4), 565–583.

- Dimitrova, B., & Kalcheva, V. (2017). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2017(3), M951.

- Ismail, M., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry, 12(5), 784–790.

- Singer, T. P., et al. (1992). Mechanism of the Neurotoxicity of MPTP. An Update. Annals of the New York Academy of Sciences, 648, 182–190.

- Di Monte, D. A., et al. (2017). High-Resolution Respirometry Reveals MPP+ Mitochondrial Toxicity Mechanism in a Cellular Model of Parkinson's Disease. International Journal of Molecular Sciences, 18(12), 2656.

- Amombo, E., et al. (2018). Development of a Concise, Asymmetric Synthesis of a Smoothened Receptor (SMO) Inhibitor: Enzymatic Transamination of a 4-Piperidinone with Dynamic Kinetic Resolution. Organic Process Research & Development, 22(8), 1035–1043.

- Hasan, M. U., et al. (1986). 13C and 1H NMR spectral studies of some piperidin‐4‐one oximes. Magnetic Resonance in Chemistry, 24(4), 312-316.

- Rawat, D. S., et al. (2016). Synthesis of 4-piperidone based curcuminoids with anti-inflammatory and anti-proliferation potential in human cancer cell lines. Anti-Cancer Agents in Medicinal Chemistry, 16(7), 841–851.

- Scott, J. S., & Scott, K. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(19), 14149–14206.

- BenchChem. (2023). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. BenchChem.

- LibreTexts. (2023). 7.

- Toll, L., et al. (2016). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Methods in Enzymology, 574, 137–159.

- Goel, K. K., et al. (2008). Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives. Biomedical and Pharmacology Journal, 1(1), 89-94.

- Mosier, P. D., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology, 59(3), 423–428.

- Fabregat, I., et al. (1998). MPP+ Produces Progressive Neuronal Degeneration Which Is Mediated by Oxidative Stress. Journal of Neurochemistry, 70(5), 1869–1876.

- Fröhlich, E. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(3), 2733.